molecular formula C15H19N3O B13494680 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one

2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B13494680
M. Wt: 257.33 g/mol
InChI Key: AURCBGGELAPNRH-UHFFFAOYSA-N
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Description

2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C15H19N3O. It is a complex molecule that features both an ethynyl group and a piperazine ring, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves multiple steps. One common route includes the reaction of 3-ethynylaniline with 1-(4-methylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield primary or secondary amines .

Scientific Research Applications

2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ethynyl group and piperazine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-(3-ethynylanilino)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H19N3O/c1-3-13-5-4-6-14(11-13)16-12-15(19)18-9-7-17(2)8-10-18/h1,4-6,11,16H,7-10,12H2,2H3

InChI Key

AURCBGGELAPNRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CNC2=CC=CC(=C2)C#C

Origin of Product

United States

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